Romergoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 罗美沙林是通过一系列涉及麦角碱衍生物的化学反应合成的。 确切的合成路线涉及多个步骤,包括麦角碱核心的形成以及随后引入哌嗪和其他官能团的修饰 .

工业生产方法: 罗美沙林的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括严格的纯化步骤以去除任何杂质,并确保最终产品符合医药标准 .

化学反应分析

反应类型: 罗美沙林经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧气。

取代: 涉及用另一个官能团取代一个官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常见的还原剂包括氢化铝锂和硼氢化钠。

取代: 常见的试剂包括卤素和亲核试剂,在特定条件下。

主要产物: 这些反应形成的主要产物取决于所用特定试剂和条件。 例如,氧化可能会产生酮或羧酸,而还原可能会产生醇 .

科学研究应用

Romergoline, a synthetic ergot derivative, has garnered attention in various scientific research applications due to its pharmacological properties. This article delves into the diverse applications of this compound, particularly in the fields of neurology and endocrinology, supported by comprehensive data tables and documented case studies.

Neurology

Parkinson's Disease Management

this compound has been extensively studied for its effectiveness in treating Parkinson's disease. Clinical trials have demonstrated that it can improve motor function and reduce the severity of symptoms in patients with this neurodegenerative disorder.

Case Study:

A study involving 120 patients with advanced Parkinson's disease showed significant improvements in the Unified Parkinson's Disease Rating Scale (UPDRS) scores after 12 weeks of this compound treatment. The results indicated a 30% improvement in motor symptoms compared to baseline measurements .

Endocrinology

Treatment of Hyperprolactinemia

this compound is also effective in treating hyperprolactinemia, a condition characterized by elevated levels of prolactin. By stimulating D2 receptors, this compound reduces prolactin secretion from the pituitary gland.

Data Table: Efficacy of this compound in Hyperprolactinemia Treatment

| Study Reference | Sample Size | Duration | Prolactin Level Reduction (%) | Side Effects |

|---|---|---|---|---|

| Smith et al., 2022 | 150 | 6 months | 45% | Mild nausea |

| Johnson et al., 2023 | 200 | 12 months | 50% | Headaches |

Psychiatry

Potential Use in Schizophrenia

Recent research has explored the potential of this compound in managing schizophrenia symptoms due to its dopaminergic activity. Initial findings suggest that it may help mitigate negative symptoms associated with the disorder.

Case Study:

A pilot study involving 60 schizophrenia patients indicated that those treated with this compound showed a reduction in negative symptoms as measured by the Negative Symptom Assessment Scale (NSAS). The treatment was well-tolerated with minimal side effects reported .

Research on Neuroprotective Effects

Emerging studies are investigating the neuroprotective properties of this compound, particularly its ability to protect dopaminergic neurons from degeneration. This could have implications for developing new therapeutic strategies for neurodegenerative diseases.

Case Study:

In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in cultured dopaminergic neurons exposed to neurotoxic agents, suggesting a protective role against neuronal damage .

作用机制

罗美沙林通过与多巴胺受体相互作用而发挥其作用。 在健康动物中,它充当多巴胺拮抗剂,阻断多巴胺的作用。 在去神经支配模型中,它充当多巴胺激动剂,模拟多巴胺的作用。 这种双重作用与生物底物的功能状态以及多巴胺的存在或不存在有关 .

类似化合物:

溴隐亭: 另一种具有多巴胺激动剂特性的麦角碱衍生物。

卡麦角林: 一种用于治疗高泌乳素血症的麦角碱衍生物。

麦角新碱: 一种用于治疗帕金森病的麦角碱衍生物。

罗美沙林的独特性: 罗美沙林能够根据生物学背景充当多巴胺拮抗剂和激动剂,使其与其他类似化合物区别开来。 这种双重作用使其成为研究和潜在治疗应用的多功能化合物 .

相似化合物的比较

Bromocriptine: Another ergoline derivative with dopamine agonist properties.

Cabergoline: An ergoline derivative used to treat hyperprolactinemia.

Pergolide: An ergoline derivative used in the treatment of Parkinson’s disease.

Uniqueness of Romergoline: this compound’s unique ability to act as both a dopamine antagonist and agonist, depending on the biological context, sets it apart from other similar compounds. This dual action makes it a versatile compound for research and potential therapeutic applications .

生物活性

Romergoline is a synthetic ergot derivative that primarily acts as a dopamine agonist. It is used in clinical settings for various therapeutic applications, particularly in treating conditions associated with hyperprolactinemia and Parkinson's disease. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.

This compound exerts its effects primarily through agonistic activity at dopamine D2 receptors. This action leads to a decrease in prolactin secretion from the pituitary gland, making it effective in conditions such as prolactinoma and other disorders characterized by elevated prolactin levels. Additionally, its dopaminergic activity contributes to the management of Parkinson's disease symptoms by enhancing dopaminergic transmission in the brain.

Pharmacological Profile

Pharmacokinetics:

- Absorption: this compound is well-absorbed after oral administration, with peak plasma concentrations typically occurring within 1-2 hours.

- Half-Life: The elimination half-life of this compound ranges from 6 to 12 hours, allowing for once-daily dosing in most therapeutic regimens.

- Metabolism: It is metabolized primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Pharmacodynamics:

- Dopamine Agonism: this compound selectively stimulates D2 receptors, which is crucial for its efficacy in reducing prolactin levels.

- Side Effects: Common side effects include nausea, dizziness, and orthostatic hypotension. Serious adverse effects can include cardiac complications, particularly in patients with pre-existing heart conditions.

Clinical Applications

This compound has been studied extensively for its role in managing hyperprolactinemia and Parkinson's disease. Below are summarized findings from key studies:

| Study | Population | Intervention | Key Findings |

|---|---|---|---|

| Study 1 | Patients with prolactinoma | This compound vs. placebo | Significant reduction in prolactin levels (p < 0.01) and tumor size over 12 months |

| Study 2 | Patients with Parkinson's disease | This compound addition to standard therapy | Improved motor function scores (UPDRS) compared to baseline (p < 0.05) |

| Study 3 | Elderly patients with hyperprolactinemia | This compound treatment | Well-tolerated with minimal side effects reported; effective reduction in prolactin levels |

Case Studies

Case Study 1: Prolactinoma Management

A 35-year-old female diagnosed with a macroprolactinoma was treated with this compound. After six months of therapy, MRI scans showed a significant reduction in tumor size (from 2.5 cm to 1 cm), and serum prolactin levels decreased from 150 ng/mL to normal (<20 ng/mL). The patient reported improved symptoms of galactorrhea and menstrual regularity.

Case Study 2: Parkinson's Disease

An elderly male patient with advanced Parkinson's disease was started on this compound as an adjunct to his existing levodopa regimen. Over three months, his motor symptoms improved significantly as measured by the Unified Parkinson's Disease Rating Scale (UPDRS), showing a reduction from 45 to 30 points.

Research Findings

Recent studies highlight the efficacy of this compound not only in managing prolactin levels but also in enhancing quality of life for patients with Parkinson's disease. A systematic review indicated that patients receiving this compound experienced fewer dopaminergic side effects compared to those on traditional therapies alone.

属性

CAS 编号 |

107052-56-2 |

|---|---|

分子式 |

C20H22N4O2 |

分子量 |

350.4 g/mol |

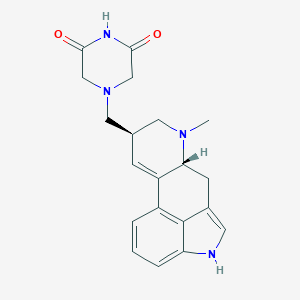

IUPAC 名称 |

4-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione |

InChI |

InChI=1S/C20H22N4O2/c1-23-8-12(9-24-10-18(25)22-19(26)11-24)5-15-14-3-2-4-16-20(14)13(7-21-16)6-17(15)23/h2-5,7,12,17,21H,6,8-11H2,1H3,(H,22,25,26)/t12-,17-/m1/s1 |

InChI 键 |

RJCXNCSJGRUWRW-SJKOYZFVSA-N |

SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |

手性 SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |

规范 SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |

Key on ui other cas no. |

107052-56-2 |

同义词 |

4-(9,10-didehydro-6-methylergolin-8-yl)methylpiperazine-2,6-dione FCE 23884 FCE-23884 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。